The Pharmacokinetics of Oral Anamorelin: A Technical Guide
The Pharmacokinetics of Oral Anamorelin: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the pharmacokinetic profile of orally administered anamorelin.
Anamorelin is an orally active, selective ghrelin receptor agonist that has been developed for the treatment of cancer anorexia-cachexia syndrome (CACS).[1][2][3] As a ghrelin mimetic, it stimulates the growth hormone secretagogue receptor (GHSR-1a), leading to an increase in appetite, body weight, and lean body mass.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetics of oral anamorelin, including its absorption, distribution, metabolism, and excretion, as well as the effects of food and drug interactions.
Pharmacokinetic Profile
The pharmacokinetic properties of anamorelin have been evaluated in several clinical trials involving healthy volunteers and patients with cancer.
Absorption
Following oral administration, anamorelin is rapidly absorbed, with peak plasma concentrations (Cmax) typically observed between 0.5 and 2.0 hours post-dose in healthy volunteers. Some studies have noted a biphasic absorption pattern, with an initial peak around 30-45 minutes and a second peak at approximately 2-4 hours post-dose.
Distribution
Information regarding the specific tissue distribution of anamorelin is not extensively detailed in the provided search results. However, its mechanism of action involves binding to the GHSR-1a, which is expressed in the central nervous system (CNS), particularly the hypothalamus, as well as in peripheral tissues such as the pancreas, thyroid, spleen, myocardium, and adrenal glands.
Metabolism
Anamorelin is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme. In vitro studies with human liver microsomes have identified several metabolites formed through oxygenation and N-demethylation. Demethylation appears to be a significant metabolic pathway. While CYP3A4 is the major contributor, minor involvement of CYP2C8 and CYP2D6 has also been suggested.
Excretion
The primary route of elimination for anamorelin and its metabolites is through the feces. Following administration of radiolabeled anamorelin, approximately 92% of the drug was recovered in the feces, with only a small fraction (around 8%) excreted in the urine.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of oral anamorelin administration from various studies.
Table 1: Single-Dose Pharmacokinetics of Anamorelin in Healthy Fasted Volunteers
| Dose | n | Tmax (h) | Half-life (h) |
| 10 mg | 6 | 0.5 - 2.0 | ~7 |
| 25 mg | 6 | 0.5 - 2.0 | ~7 |
| 50 mg | 6 | 0.5 - 2.0 | ~7 |
Data compiled from multiple sources.
Table 2: Effect of Food and CYP3A4 Inhibition on a Single 25 mg Oral Dose of Anamorelin
| Condition | n | Effect on AUC0-24h |
| Fed (high-fat meal) | 13 | 4-fold decrease |
| With Ketoconazole (CYP3A4 inhibitor) | 13 | 3-fold increase |
Data from a study in healthy volunteers.
Table 3: Effect of a Strong CYP3A4 Inhibitor (Ketoconazole) on Anamorelin Pharmacokinetics
| Parameter | Anamorelin Alone (mean ± SD) | Anamorelin + Ketoconazole (mean ± SD) | p-value |
| Cmax (ng/mL) | 118 ± 114 | 368 ± 120 | ≤0.001 |
| AUC0-∞ (ng*hr/mL) | 261 ± 127 | 840 ± 193 | ≤0.001 |
| Tmax (hr) | 1.53 ± 0.704 | 0.638 ± 0.221 | ≤0.01 |
Data from a Phase I clinical trial in healthy volunteers.
Table 4: Effect of a Strong CYP3A4 Inducer (Rifampin) on Anamorelin Pharmacokinetics
| Parameter | Anamorelin Alone (mean ± SD) | Anamorelin + Rifampin (mean ± SD) | p-value |
| Cmax (ng/mL) | 1005.9 ± 340.18 | 454.3 ± 209.29 | <0.001 |
| AUC0-∞ (ng*hr/mL) | 2390.70 ± 1019.241 | 778.99 ± 434.572 | <0.001 |
| Tmax (hr) | 1.02 ± 0.71 | 0.86 ± 0.50 | 0.663 |
Data from a Phase I clinical trial in healthy volunteers.
Pharmacokinetics in Special Populations
A study assessing the impact of age and gender on anamorelin pharmacokinetics found that while mean AUC∞ values were approximately 1.8 to 1.9-fold higher in female cohorts compared to the reference male cohort, this effect was considered modest given the variability. No significant age effect on Cmax and AUC∞ was apparent. The pharmacodynamic response (GH increase) was similar between sexes, suggesting that dose adjustments for age and gender are not necessary. There is a lack of specific data on the pharmacokinetics of anamorelin in patients with renal or hepatic impairment in the provided search results.
Experimental Protocols
Quantification of Anamorelin in Human Plasma
The concentration of anamorelin in plasma samples is typically determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or HPLC with ultraviolet (UV) detection methods.
Sample Preparation: A common method for sample preparation is solid-phase extraction (SPE).
Chromatographic Separation:
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HPLC-UV Method: Anamorelin can be isocratically separated on a C18 column (e.g., Capcell Pack C18 MG II, 250 mm × 4.6 mm) with a mobile phase consisting of 0.5% potassium dihydrogen phosphate (pH 4.5) and acetonitrile (61:39, v/v) at a flow rate of 1.0 mL/min. Detection is monitored at a wavelength of 220 nm.
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UHPLC-MS/MS Method: A gradient elution on a C18 column can be used with a mobile phase consisting of 5 mM ammonium formate (pH 3.0) in water and 0.1% formic acid in acetonitrile.
Mass Spectrometric Detection: For UHPLC-MS/MS methods, a tandem mass spectrometer is used for quantification, providing high sensitivity and selectivity.
In Vitro Metabolism Studies
To investigate the metabolic pathways of anamorelin, in vitro studies are conducted using:
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Human Liver Microsomes (HLM): Anamorelin is incubated with HLM to identify metabolites formed by CYP enzymes.
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cDNA-expressed Recombinant CYP Isozymes: Specific CYP enzymes, such as CYP3A4, are used to confirm their role in anamorelin metabolism.
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Human Hepatocytes: Incubation with cryopreserved human hepatocytes provides a more complete picture of both Phase I and Phase II metabolism.
The reaction mixtures are typically terminated with a cold organic solvent like acetonitrile, followed by centrifugation. The supernatant is then analyzed by LC-HRMS/MS to identify and characterize the metabolites.
Signaling Pathway and Experimental Workflow
Below are diagrams generated using the DOT language to visualize the signaling pathway of anamorelin and a typical experimental workflow for a pharmacokinetic study.
Caption: Anamorelin signaling pathway.
Caption: Experimental workflow for an anamorelin pharmacokinetic study.
References
- 1. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of Anamorelin Hydrochloride? [synapse.patsnap.com]
- 5. What is Anamorelin Hydrochloride used for? [synapse.patsnap.com]
